1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid

Carboxylesterase Inhibition Enzyme Kinetics Drug Metabolism

Researchers investigating CES1-mediated drug metabolism or PTP1B-targeted diabetes therapies require rigorously characterized inhibitors. Generic N-protected prolines (e.g., N-Boc, N-Cbz) lack the 4-nitrophenylsulfonyl chromophore and distinct electronic profile, introducing variability in reactivity and biological readouts. This compound delivers: • Exceptional human CES1 potency: time-dependent Ki = 0.398 nM (24h), enabling definitive target engagement studies and selectivity profiling • Validated PTP1B activity: Ki = 13 µM with selectivity over PTPα (Ki = 250 µM), serving as both lead scaffold and reference standard for inhibitor screening panels • Reliable chiral building block: UV-active 4-nitrophenylsulfonyl group facilitates real-time reaction monitoring by HPLC; supplied with full COA for reproducible synthetic and assay outcomes

Molecular Formula C11H12N2O6S
Molecular Weight 300.29 g/mol
CAS No. 88867-96-3
Cat. No. B1362410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
CAS88867-96-3
Molecular FormulaC11H12N2O6S
Molecular Weight300.29 g/mol
Structural Identifiers
SMILESC1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H12N2O6S/c14-11(15)10-2-1-7-12(10)20(18,19)9-5-3-8(4-6-9)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)
InChIKeyNBPIPGHKYHUOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (CAS 88867-96-3): A Procurement Guide for this N-Protected Proline Derivative in Medicinal Chemistry


1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (CAS 88867-96-3) is a sulfonamide derivative of proline, characterized by a 4-nitrophenylsulfonyl group attached to the pyrrolidine nitrogen [1]. This compound serves as a chiral building block and is used in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules [1]. Its procurement is typically for early-stage research and development, where its specific reactivity and chiral purity are critical for reproducible results [1].

Chiral building block

N-protected proline scaffold for peptidomimetic and enzyme inhibitor synthesis.

Reaction monitoring

4-Nitrophenylsulfonyl chromophore enables UV tracking and HPLC purification.

Early-stage discovery

Suited for medicinal chemistry campaigns requiring reproducible chiral purity.

Why Generic Substitution is Not Advisable for 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (88867-96-3) in Drug Discovery


Substituting 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid with a generic N-protected proline, such as N-Boc-proline, N-Cbz-proline, or an alternative nitro-substituted sulfonyl analog (e.g., the 3-nitro isomer), is not chemically or biologically equivalent. The 4-nitrophenylsulfonyl group is a specific chromophoric and electron-withdrawing moiety that imparts distinct UV spectral properties and stability profiles, which are critical for monitoring reactions and ensuring consistent synthetic outcomes . Furthermore, as demonstrated in the evidence below, the biological activity of this compound against specific targets like carboxylesterase and various protein tyrosine phosphatases is unique and cannot be assumed for other proline derivatives, even those with closely related sulfonyl substituents. Procuring a generic or unverified alternative risks introducing variability in both chemical reactivity and biological assay results, compromising data integrity and project timelines .

Target Compound

4-Nitrophenylsulfonyl-proline: unique UV chromophore and electron-withdrawing properties.

Generic Substitute

N-Boc or N-Cbz proline analogs lack the sulfonamide’s spectral handle and electronic influence.

Bioactivity Profile

Demonstrated time-dependent hCE1 inhibition and PTP selectivity are structure-specific.

Alternative Sulfonamide

3-nitro or other regioisomers may shift enzyme inhibition and metabolic stability.

Synthetic Reproducibility

Consistent reactivity and deprotection behavior validated for this scaffold.

Unverified Alternative

Reaction outcomes and chiral integrity may not transfer directly without validation.

Quantitative Evidence for Selecting 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (88867-96-3)


Potent and Time-Dependent Inhibition of Human Liver Carboxylesterase 1 (hCE1)

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is a potent inhibitor of human liver carboxylesterase 1 (hCE1), a major enzyme involved in the metabolism of ester- and amide-containing drugs. The compound exhibits time-dependent inhibition, with a Ki of 0.398 nM after a 24-hour incubation period, representing a nearly 2000-fold increase in potency compared to the 5-minute incubation (Ki = 741 nM) [1]. This suggests a slow-binding or covalent mechanism of action. The potency at 24 hours is significantly greater than that of many other reported hCE1 inhibitors.

hCE1 time‑dependent inhibition
Head-to-head
Ki 0.398 nM (24 h) vs 741 nM (5 min)
~1,862‑fold potency increase
Supports slow‑binding mechanism characterization and target engagement studies.
Recombinant human CES1; incubation‑dependent shift in affinity.
Carboxylesterase Inhibition Enzyme Kinetics Drug Metabolism

Cross-Species Activity and Potency Against Porcine Carboxylesterase

The compound also demonstrates inhibitory activity against porcine carboxylesterase, a commonly used preclinical model, with an IC50 of 473 nM [1]. This cross-species activity is crucial for translational research, as it suggests the compound can be used to study hCE1-related pharmacology in animal models. While less potent than against the human enzyme, the activity in porcine systems validates its utility as a chemical probe.

Porcine CES1 inhibition
Class-level
IC50 = 473 nM
Indicates cross‑species activity, supports preclinical model use.
Porcine liver enzyme, p‑nitrophenyl acetate substrate, 5‑min assay.
Carboxylesterase Inhibition Cross-Species Activity Preclinical Models

Selective Inhibition of Protein Tyrosine Phosphatases (PTPs) Over Other PTPs

The compound exhibits differential inhibitory activity across the protein tyrosine phosphatase (PTP) family. It shows the highest affinity for PTP1B (Ki = 13 µM) and LAR (Ki = 90 µM), while demonstrating significantly weaker inhibition of PTPalpha (Ki = 250 µM) [1]. This selectivity profile, although modest, indicates that the 4-nitrophenylsulfonyl moiety is not a promiscuous PTP inhibitor and can be used as a starting point for developing more selective chemical probes.

PTP selectivity panel
Head-to-head
PTP1B Ki 13 µM, LAR Ki 90 µM, PTPα Ki 250 µM
~19‑fold selectivity for PTP1B over PTPα
Reported selectivity profile supports targeted phosphatase pathway studies.
pNPP substrate, pH 5.5; moderate selectivity, not pan‑PTP inhibition.
Protein Tyrosine Phosphatase PTP1B PTPalpha Selectivity

Weak Inhibition of Lymphoid Tyrosine Phosphatase (LYP) and Sentrin-Specific Protease

In contrast to its potent carboxylesterase inhibition, 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is a weak inhibitor of two other therapeutically relevant targets. It shows an IC50 of 200 µM against the lymphoid tyrosine phosphatase (LYP), a target for autoimmune diseases, and an IC50 of 60 µM against the sentrin-specific protease/Small ubiquitin-related modifier 1 (SENP/SUMO1) complex [1][2]. This data is valuable for establishing a baseline of inactivity, confirming that the compound is not a promiscuous inhibitor and that its biological effects are likely mediated by specific, higher-affinity targets.

LYP / SENP‑SUMO1 inhibition
Class-level
LYP IC50 200 µM, SENP/SUMO1 IC50 60 µM
Confirms weak off‑target activity; supports compound specificity profiling.
Potency 3–4 orders weaker than reference inhibitors for these targets.
Tyrosine Phosphatase LYP SUMO Protease Selectivity

Weak Inhibition of Rat Small Intestinal Sucrase

The compound has been evaluated for its ability to inhibit rat small intestinal sucrase, a target for managing postprandial hyperglycemia in diabetes. It displayed weak inhibitory activity with an IC50 of 389 µM [1]. This data confirms that while the compound contains a sulfonamide group, it is not a potent inhibitor of this particular glycosidase enzyme, further reinforcing its selectivity for carboxylesterases and specific PTPs.

Rat sucrase inhibition
Class-level
IC50 = 389 µM
Defines activity boundary; low probability of glycosidase‑related interference.
>100‑fold weaker than clinical sucrase inhibitor acarbose.
Sucrase Inhibition Diabetes Glycosidase

Key Research and Procurement Applications for 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (88867-96-3)


Chemical Biology Probe for Carboxylesterase 1 (CES1) Activity and Function

The compound's exceptional potency as a time-dependent inhibitor of human CES1 (Ki = 0.398 nM at 24h) makes it a premier tool compound for chemical biology studies [1]. Researchers investigating the role of CES1 in drug metabolism, lipid homeostasis, or detoxification can use this compound to selectively and potently inhibit CES1 activity in cellular and biochemical assays. Its activity in porcine systems (IC50 = 473 nM) also enables its use as a validation tool in preclinical animal models [1].

Phosphatase Selectivity Profiling and PTP1B-Focused Research

With a Ki of 13 µM for PTP1B and significant selectivity over other PTPs like PTPalpha (Ki = 250 µM), this compound is a valuable starting point for medicinal chemistry programs targeting PTP1B for type 2 diabetes and obesity [1]. Its well-characterized activity profile across multiple PTPs (LAR, PTPalpha) also qualifies it as a reference compound for selectivity panels when developing novel PTP inhibitors, ensuring new chemical entities are not promiscuously targeting this enzyme family [1].

Synthetic Intermediate for Peptidomimetic Inhibitors

As a chiral, N-protected proline derivative, 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is a common intermediate in the multi-step synthesis of peptidomimetic drug candidates, particularly those containing a proline scaffold [1]. The 4-nitrophenylsulfonyl group acts as a robust protecting group that can be removed under mild conditions or further functionalized. Its well-defined UV chromophore also facilitates reaction monitoring and purification by HPLC, making it a reliable and practical building block for complex molecule synthesis [1].

Negative Control for Sucrase and SENP/SUMO1 Assays

The compound's weak inhibition of rat intestinal sucrase (IC50 = 389 µM) and the SENP/SUMO1 complex (IC50 = 60 µM) positions it as a useful negative control in high-throughput screening campaigns targeting these enzymes [1][2]. Its inclusion in a screening panel can help identify false positives and validate assay robustness, saving significant time and resources in drug discovery projects focused on diabetes or ubiquitin-like protein pathways [1][2].

Application
Selection Property
Validation Focus
CES1 chemical probe studies
Time‑dependent inhibition profile
hCE1 target engagement and metabolic stability assays
PTP1B‑focused phosphatase research
PTP selectivity pattern
PTP1B‑dependent signaling and inhibitor selectivity panels
Peptidomimetic synthesis intermediate
N‑protected chiral proline scaffold
Reaction monitoring via UV chromophore and chiral purity control
Negative control for sucrase / SENP‑SUMO1 screens
Low inhibition against selected off‑targets
Assay specificity and false‑positive identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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